isopropyl 5-(4-butoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused bicyclic core combining thiazole and pyrimidine rings. The 4-butoxy-3-methoxyphenyl substituent at position 5 introduces bulkiness and electron-donating effects, which may modulate electronic properties and intermolecular interactions, such as π-stacking or hydrogen bonding. The 2,7-dimethyl groups contribute to steric stabilization and conformational rigidity. The 3-oxo moiety at position 3 introduces a polarizable ketone group, critical for hydrogen-bonding interactions in biological or crystalline environments .
Properties
Molecular Formula |
C23H30N2O5S |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
propan-2-yl 5-(4-butoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H30N2O5S/c1-7-8-11-29-17-10-9-16(12-18(17)28-6)20-19(22(27)30-13(2)3)14(4)24-23-25(20)21(26)15(5)31-23/h9-10,12-13,15,20H,7-8,11H2,1-6H3 |
InChI Key |
VQXYJWSCKBITQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(S3)C)C)C(=O)OC(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 5-(4-butoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method is the three-component condensation reaction, which includes ethyl acetoacetate, 1,3-thiazol-2-amine, and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of the desired thiazolopyrimidine derivative.
Industrial Production Methods
the principles of green chemistry, such as environmental safety, atom economy, and efficiency, are often applied in the synthesis of thiazolopyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-(4-butoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted thiazolopyrimidine compounds.
Scientific Research Applications
Isopropyl 5-(4-butoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of other complex organic molecules and as a building block in organic chemistry.
Biology: It may be studied for its potential biological activities and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, such as its effects on specific biological pathways.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of isopropyl 5-(4-butoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in the Aryl Group
Ethyl 5-(2,4-dimethoxyphenyl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():
- Key Differences : The 2,4-dimethoxyphenyl group lacks the butoxy substituent, reducing hydrophobicity. The 4-methoxybenzylidene group at position 2 introduces a conjugated double bond, enhancing planarity and π-π interactions.
- Physicochemical Data : Higher melting point (175–177°C) compared to typical isopropyl esters due to increased crystallinity from planar substituents. IR peaks at 1685 cm⁻¹ (C=O) and 1612 cm⁻¹ (C=N) align with the target compound’s spectral features .
- Isobutyl 5-(4-acetoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (): Key Differences: The 4-acetoxy group replaces butoxy, introducing an ester moiety that may alter metabolic stability. The isobutyl ester increases steric hindrance compared to isopropyl.
Ester Group Modifications
- Ethyl 5-(4-isopropylphenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (): Key Differences: Ethyl ester reduces lipophilicity (ClogP ~7.34) compared to isopropyl. Spectral Data: IR peaks at 1679 cm⁻¹ (C=O) and 1565 cm⁻¹ (C=N) are consistent across analogues, confirming core structural integrity .
- Crystallography: X-ray data reveal π-halogen interactions absent in the target compound, influencing solid-state packing .
Physicochemical and Spectral Data Comparison
*Estimated via analogy to and .
Biological Activity
Isopropyl 5-(4-butoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by:
- A thiazolo[3,2-a]pyrimidine core
- Substituents including a butoxy and methoxy group on the phenyl ring
This unique structure may contribute to its biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of thiazolo[3,2-a]pyrimidine compounds often demonstrate antimicrobial properties. The presence of the butoxy and methoxy groups may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
- Antitumor Effects : Some thiazolo[3,2-a]pyrimidine derivatives have been investigated for their potential in cancer therapy. They may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : Compounds with similar structures have been reported to exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.
Antimicrobial Activity
A study assessed the antimicrobial efficacy of several thiazolo[3,2-a]pyrimidine derivatives against a range of pathogens. The results indicated that the compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Antitumor Activity
In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines. The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 18 |
The mechanism of action appears to involve the activation of apoptotic pathways and inhibition of key signaling molecules involved in cell survival.
Anti-inflammatory Effects
Research involving animal models has shown that administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in treating inflammatory diseases.
Case Studies
Several case studies highlight the therapeutic potential of thiazolo[3,2-a]pyrimidine derivatives:
- Case Study on Anticancer Activity : A phase I clinical trial involving a related compound demonstrated promising results in patients with advanced solid tumors. The trial reported manageable toxicity and some patients exhibiting partial responses.
- Case Study on Antimicrobial Resistance : In a study focusing on antibiotic-resistant strains of bacteria, the compound showed effectiveness where traditional antibiotics failed, indicating its potential as an alternative treatment option.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
